Theaflavin-3-gallate

Catalog No.
S1551296
CAS No.
30462-34-1
M.F
C36H28O16
M. Wt
716.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin-3-gallate

CAS Number

30462-34-1

Product Name

Theaflavin-3-gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

KMJPKUVSXFVQGZ-WQLSNUALSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Theaflavin-3-gallate is a polyphenolic compound primarily found in black tea, formed during the fermentation of catechins. It belongs to the class of theaflavins, which are derived from the oxidation of catechins such as epicatechin and epigallocatechin-3-gallate. Theaflavin-3-gallate is notable for its unique structure, featuring a galloyl group at the 3-position of theaflavin, which contributes to its biological activities and health benefits. This compound has garnered attention for its potential anti-cancer properties, particularly in ovarian cancer models, and is also recognized for its antioxidant and anti-inflammatory effects .

  • Antioxidant activity: TFMGs scavenge free radicals due to their multiple hydroxyl groups and conjugated double bonds, potentially protecting cells from oxidative damage [].
  • Anticancer properties: TFMGs may inhibit the growth and proliferation of cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis. However, further research is needed to fully understand these mechanisms.

Potential Anti-Cancer Properties

Several studies have explored the anti-cancer potential of TFMGs. In vitro and in vivo studies suggest that TFMGs may exhibit anti-proliferative (cell growth inhibition) effects against various cancer cell lines, including those of lung, colorectal, and breast cancers [, ]. Additionally, TFMGs have been shown to induce apoptosis (programmed cell death) in cancer cells and may also modulate (alter) signaling pathways involved in cancer development and progression [, ]. However, further research, particularly clinical trials, is needed to confirm these findings and establish the efficacy and safety of TFMGs in cancer treatment.

Potential Neuroprotective Effects

Emerging research suggests that TFMGs may have neuroprotective properties. Studies have demonstrated that TFMGs can protect neurons (nerve cells) from damage caused by oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases []. Additionally, TFMGs may improve cognitive function and memory in animal models. However, more research is required to fully understand the potential of TFMGs in preventing or treating neurodegenerative diseases in humans.

Other Potential Applications

TFMGs are also being investigated for their potential applications in other areas, including:

  • Anti-inflammatory effects: Studies suggest that TFMGs may possess anti-inflammatory properties, potentially beneficial in various inflammatory conditions.
  • Cardiovascular health: Some research indicates that TFMGs may contribute to improved cardiovascular health by influencing cholesterol levels and blood pressure.
  • Antioxidant activity: TFMGs exhibit strong antioxidant properties, which may be beneficial in protecting cells from damage caused by free radicals.
That are significant for its biological activity. It can undergo oxidation and reduction reactions, which are essential for its antioxidant properties. The compound reacts with free radicals, such as superoxide radicals and hydrogen peroxide, scavenging them effectively and thereby reducing oxidative stress in cells . Additionally, it can inhibit the expression of inducible nitric oxide synthase by blocking the activation of nuclear factor kappaB, a transcription factor involved in inflammatory responses .

Theaflavin-3-gallate exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting inducible nitric oxide synthase and down-regulating nuclear factor kappaB activation .
  • Anti-cancer Properties: Studies have shown that it induces apoptosis in ovarian cancer cells by activating caspases and enhancing the expression of cleaved poly (ADP-ribose) polymerase 1 .
  • Antiviral Effects: Theaflavin-3-gallate has been found to inhibit HIV-1 envelope glycoprotein-mediated membrane fusion .

Theaflavin-3-gallate can be synthesized through enzymatic methods using tyrosinase or through chemical synthesis. In one study, a biphasic system involving octanol and buffer was employed to enhance the yield during tyrosinase-catalyzed synthesis . Additionally, it can be produced during the fermentation process of black tea leaves, where catechins are oxidized by polyphenol oxidase and peroxidase enzymes to form various theaflavins including theaflavin-3-gallate .

Theaflavin-3-gallate has several applications:

  • Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at promoting cardiovascular health and reducing cancer risk.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to combat aging.
  • Food Industry: As a natural preservative, it may be used in food formulations to enhance shelf life through its antimicrobial properties.

Research indicates that theaflavin-3-gallate interacts with various biological targets:

  • It modulates signaling pathways related to inflammation and apoptosis by inhibiting key enzymes and transcription factors.
  • Studies have shown that it can enhance the efficacy of chemotherapy agents like cisplatin against ovarian cancer cells, suggesting a synergistic effect when combined with conventional treatments .
  • Interaction with cellular membranes has been observed, particularly in how it binds to proteins involved in HIV infection .

Theaflavin-3-gallate shares structural similarities with other compounds within the theaflavin family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
TheaflavinBasic structure without galloyl groupsFound in lower concentrations; less potent
Theaflavin-3'-gallateGalloyl group at 3'-positionDifferent biological activity profile
Theaflavin-3,3'-digallateTwo galloyl groupsStronger anti-inflammatory effects than others
Epigallocatechin gallateSingle galloyl groupKnown for high antioxidant capacity

The uniqueness of theaflavin-3-gallate lies in its specific structural configuration that enhances its bioactivity compared to other similar compounds. Its ability to induce apoptosis selectively in cancer cells while providing antioxidant protection distinguishes it from both simpler catechins and other more complex polyphenols.

Molecular Architecture and Stereochemical Configuration

TF-3-G (C₃₆H₂₈O₁₆, molecular weight 716.6 g/mol) features a benzotropolone skeleton formed via oxidative dimerization of (-)-epicatechin (EC) and (-)-epigallocatechin gallate (EGCG) . The core structure comprises two flavan-3-ol units linked by a bicyclo[3.2.1]octane intermediate, with a galloyl moiety esterified at the C-3 position (Figure 1A) . Stereochemical analysis reveals a double trans-configuration at the C-2 and C-3 positions, critical for its bioactivity . A novel stereoisomer, isoneoTF-3-G, identified in Camellia ptilophylla, exhibits distinct intramolecular hydrogen bonding patterns, influencing its conformational stability .

Spectroscopic Profiling: NMR, MS, and UV-Vis Spectral Signatures

  • NMR Spectroscopy:
    • ¹H NMR (600 MHz, CD₃OD): Signals at δ 7.97 (s, 1H), 7.85 (s, 1H), and 6.02–5.64 ppm (multiplets) confirm aromatic protons and galloyl esterification .
    • ¹³C NMR (150 MHz, CD₃OD): Peaks at δ 185.1 (carbonyl), 158.1–96.0 ppm (aromatic carbons) align with the benzotropolone framework .
  • Mass Spectrometry:
    • HRMS: [M−H]⁻ at m/z 715.1314 and [M+H]⁺ at m/z 717.1435 .
    • MS/MS Fragments: Key ions at m/z 169 (gallic acid), 389 (flavan-3-ol), and 527 (benzotropolone core) .
  • UV-Vis Spectroscopy:
    • λₘₐₓ at 280 nm (aromatic π→π* transitions) and 380 nm (benzotropolone conjugation) . Interaction with proteins induces blue shifts (~5 nm), indicating conformational changes .

Comparative Analysis of Theaflavin Derivatives

PropertyTF-3-G (Monogallate)TFDG (Digallate)
Molecular FormulaC₃₆H₂₈O₁₆C₄₃H₃₂O₂₀
Molecular Weight716.6 g/mol868.7 g/mol
H-Bond Acceptors/Donors15/1020/13
Topological PSA*264 Ų351 Ų
SolubilityEthanol, Methanol Aqueous-organic mixtures
Bioactivityα-Glucosidase inhibition Anti-arthritic effects

*PSA: Polar Surface Area .

TF-3-G exhibits higher aqueous solubility than TFDG due to reduced galloyl substitution, while TFDG shows enhanced binding affinity to proteins like α-glucosidase and SARS-CoV-2 proteases .

Conformational Dynamics and Stability

TF-3-G adopts a planar benzotropolone core stabilized by intramolecular hydrogen bonds (O-H···O distances: 2.7–3.1 Å) . In biphasic systems (e.g., 1-octanol/buffer), TF-3-G partitions into the organic phase, minimizing oxidative degradation and enhancing synthetic yields (~220 mg from 1 g EC/EGCG) . Thermal stability assays reveal decomposition above 200°C, with optimal storage at -20°C under inert conditions .

Enzymatic Oxidation Mechanisms in Black Tea Fermentation

Theaflavin-3-gallate represents one of the major orange-red pigments formed during black tea fermentation through complex enzymatic oxidation processes [2]. The biosynthetic pathway involves the oxidative coupling of catechin precursors, specifically epicatechin and epigallocatechin gallate, mediated by polyphenol oxidase and peroxidase enzymes present in fresh tea leaves [7]. The formation mechanism begins with the enzymatic oxidation of epicatechin to epicatechin-quinone, which subsequently undergoes nucleophilic attack by epigallocatechin gallate to form a bicyclo[3.2.1]octane-type intermediate [7]. This intermediate structure then undergoes oxidation and decarboxylation reactions to produce the characteristic benzotropolone skeleton that defines theaflavin-3-gallate [7] [27].

The enzymatic process demonstrates substrate specificity, with polyphenol oxidase preferentially oxidizing catechol-type catechins over pyrogallol-type variants [7]. During fermentation, epigallocatechin gallate first becomes oxidized to its quinone form, which acts both as an oxidant and electrophilic partner in the coupling reaction [27]. The quinone intermediate participates in Michael addition reactions with epicatechin quinone, followed by carbonyl addition to form the three-membered ring intermediate [7]. Subsequent oxidative transformations and decarboxylation steps complete the benzotropolone ring formation that characterizes theaflavin-3-gallate structure [7] [27].

Recent investigations have identified alternative biosynthetic mechanisms involving direct nucleophilic attack pathways [7]. These studies demonstrate that epicatechin becomes converted to epicatechin-quinone through oxidation, after which epigallocatechin gallate performs nucleophilic attack to initiate the coupling process [7]. The reaction proceeds through regioselective condensation patterns that favor specific stereochemical configurations in the final theaflavin-3-gallate product [27].

Optimization of Polyphenol Oxidase-Mediated Synthesis

Polyphenol oxidase-mediated synthesis of theaflavin-3-gallate requires precise optimization of multiple reaction parameters to achieve maximum yield and conversion efficiency [3] [23]. Research utilizing Box-Behnken experimental design has identified optimal synthesis conditions including epicatechin gallate to epigallocatechin ratio of 3:7, reaction temperature of 37°C, magnetic stirring speed of 200 rpm, and enzyme concentration of 20 mg per 100 mL [3]. Under these optimized conditions, theaflavin-3-gallate yield reaches 18.1% with significant improvement over non-optimized reaction systems [3].

Temperature optimization studies demonstrate that enzymatic activity exhibits maximum efficiency at 25-37°C, with declining performance at higher temperatures due to enzyme denaturation [23] [25]. pH optimization reveals optimal performance at pH 4.0-4.1, which corresponds to the natural pH range of black tea fermentation systems [12] [25]. Substrate ratio optimization indicates that epigallocatechin gallate to epicatechin gallate molar ratios between 2:1 and 3:1 provide optimal conversion rates, with 2:1 ratios yielding 44.22% conversion efficiency in engineered enzyme systems [23] [25].

Enzyme concentration studies reveal that polyphenol oxidase activity increases progressively with enzyme concentration up to 20 mg per 100 mL, beyond which diminishing returns occur [3]. Reaction time optimization demonstrates that maximum theaflavin-3-gallate formation occurs within 30-60 minutes, with extended reaction periods leading to degradation and conversion to higher molecular weight polymeric compounds [23] [25]. Aeration rate optimization shows that controlled oxygen availability at 0.8 L per minute provides optimal conditions for enzymatic oxidation while preventing excessive oxidative degradation [30].

Table 1: Optimized Reaction Parameters for Theaflavin-3-gallate Synthesis

ParameterOptimal ValueYield ImpactReference
Temperature25-37°CMaximum enzymatic activity [23] [25]
pH4.0-4.144.22% conversion rate [12] [25]
Substrate Ratio (EGCG:ECG)2:1 to 3:118.1-44.22% yield [3] [23]
Enzyme Concentration20 mg/100 mLPeak yield at 18.1% [3]
Reaction Time30-60 minutesOptimal formation period [23] [25]
Stirring Speed200 rpmEnhanced mass transfer [3]

Advanced enzyme engineering approaches have demonstrated significant improvements in theaflavin-3-gallate production efficiency [23]. Transition state conformation optimization of Bacillus megaterium tyrosinase through site-directed mutagenesis has achieved 6.35-fold improvement over wild-type enzyme performance [23]. The engineered variant BmTyrV218A/R209S produces 960.36 mg per L theaflavin-3,3'-digallate with enhanced catalytic efficiency toward both epicatechin gallate and epigallocatechin gallate substrates [23].

Advanced Purification Techniques: High Performance Liquid Chromatography and Preparative Chromatography

High performance liquid chromatography represents the primary analytical and preparative technique for theaflavin-3-gallate purification and quantification [11] [15]. Advanced chromatographic systems utilize reversed-phase C18 columns with optimized mobile phase compositions consisting of acetonitrile gradients and trifluoroacetic acid modifiers [15]. Rapid separation methods have achieved complete theaflavin monomer separation within 8 minutes using new monolithic column technology, representing significant improvements over traditional 20-85 minute separation protocols [11].

Preparative isolation employs high-speed countercurrent chromatography with two-phase solvent systems composed of hexane-ethyl acetate-methanol-water-acetic acid in 1:5:1:5:0.25 volume ratios [16]. This technique enables separation of pure theaflavin-3-gallate from crude theaflavin mixtures with high resolution and recovery rates [16]. The method utilizes aqueous phase elution at 2 mL per minute flow rate with 700 rpm rotation speed to achieve optimal separation efficiency [16].

Advanced purification protocols combine multiple chromatographic techniques in sequential steps [12]. Initial enrichment utilizes AB-8 column chromatography followed by high-speed countercurrent chromatography to achieve 97% purity with 85.14% yield for theaflavin-3,3'-digallate derivatives [12]. Detection and quantification employ ultraviolet absorbance at 275-280 nm wavelengths, with mass spectrometric confirmation providing molecular ion identification at m/z 717 for theaflavin-3-gallate variants [1] [11].

Table 2: Chromatographic Conditions for Theaflavin-3-gallate Purification

TechniqueColumn/SystemMobile PhaseFlow RateDetectionPurity Achieved
RP-HPLCC18 monolithicACN/TFA gradient1.5 mL/min275-280 nm>95% [11] [15]
HSCCCTwo-phase solventHexane/EtOAc/MeOH/H2O/AcOH2 mL/minUV 278 nm>90% [16]
Preparative LCAB-8 + HSCCCSequential purificationVariableUV + MS97% [12]

Chromatographic optimization studies demonstrate that column temperature control at 32-35°C provides optimal resolution and peak shape for theaflavin-3-gallate separation [11] [15]. Mobile phase optimization reveals that binary gradient systems with 5% acetonitrile plus 0.035% trifluoroacetic acid as phase A and 50% acetonitrile plus 0.025% trifluoroacetic acid as phase B achieve superior separation performance [15]. Injection volume optimization indicates that 2-10 μL sample volumes provide optimal peak resolution without overloading effects [11] [15].

Method validation studies report limits of detection ranging from 0.1-0.3 mg per L and limits of quantification between 0.4-1.1 mg per L for theaflavin-3-gallate analysis [11]. Recovery studies demonstrate satisfactory performance with 97.5-102.6% recovery rates for theaflavin-3-gallate quantification in various tea matrix samples [11]. The analytical methods show excellent linearity with correlation coefficients exceeding 0.999 across the working concentration range [11] [15].

Green Chemistry Approaches for Sustainable Production

Green chemistry methodologies for theaflavin-3-gallate production emphasize environmentally sustainable synthesis approaches that minimize waste generation and utilize renewable resources [17] [18]. Biphasic reaction systems employing 1-octanol and aqueous buffer phases have demonstrated enhanced yield efficiency while reducing solvent consumption [17]. These systems suppress unwanted self-dimerization reactions by preferential localization of products in the organic phase, leading to effective theaflavin-3-gallate production with reduced byproduct formation [17].

Enzymatic synthesis approaches represent inherently green alternatives to chemical oxidation methods [3] [18]. Polyphenol oxidase-catalyzed reactions operate under mild conditions at ambient temperature and physiological pH, eliminating the need for harsh chemical oxidants or extreme reaction conditions [3]. The enzymatic processes utilize naturally occurring substrates from tea processing waste, contributing to circular economy principles in theaflavin production [18].

Solvent-free and aqueous-based reaction systems have been developed to minimize environmental impact [17] [18]. Water-based extraction and synthesis protocols eliminate organic solvent consumption while maintaining high extraction efficiency for theaflavin-3-gallate production [17]. These approaches utilize optimized extraction parameters including controlled temperature, pH adjustment, and mechanical agitation to achieve maximum compound recovery without chemical additives [17].

Table 3: Green Chemistry Parameters for Sustainable Theaflavin-3-gallate Production

ApproachEnvironmental BenefitEfficiency ImprovementWaste Reduction
Biphasic SystemsReduced solvent useEnhanced selectivityMinimized byproducts [17]
Enzymatic CatalysisMild conditionsHigh specificityBiodegradable catalysts [3] [18]
Aqueous ExtractionNo organic solventsOptimized parametersZero toxic waste [17]
Waste ValorizationResource recoveryCircular economyComplete utilization [18]

Waste valorization strategies incorporate tea processing byproducts as raw materials for theaflavin-3-gallate synthesis [18]. Black tea waste fibers contain significant concentrations of catechin precursors that can be extracted and converted to theaflavins through optimized processing protocols [29]. Cold brewing extraction methods have demonstrated potential for energy-efficient compound recovery while maintaining bioactive compound integrity [29].

Process intensification techniques utilize microwave-assisted extraction and ultrasonic treatment to enhance mass transfer efficiency while reducing processing time and energy consumption [18]. These methods achieve comparable or superior extraction yields compared to conventional thermal processing while operating at lower temperatures and shorter residence times [18]. The intensified processes reduce overall environmental footprint through decreased energy consumption and improved processing efficiency [18].

High-Performance Liquid Chromatography represents the gold standard for quantitative analysis of theaflavin-3-gallate in complex tea matrices [1] [2]. Contemporary analytical protocols have evolved to address the challenges associated with the structural complexity and oxidative sensitivity of this bioactive compound.

Optimized Chromatographic Conditions

The most effective quantification protocols employ reversed-phase chromatography utilizing octadecylsilane stationary phases. A comprehensive analytical method developed using a Zorbax Eclipse Plus C18 column (250 mm × 4.6 mm, 5 μm) demonstrates exceptional separation efficiency with a binary gradient system consisting of 5% acetonitrile plus 0.035% trifluoroacetic acid as phase A, and 50% acetonitrile plus 0.025% trifluoroacetic acid as phase B [3]. The chromatographic separation achieves baseline resolution within 30 minutes using a flow rate of 1.0 milliliters per minute at a controlled column temperature of 32°C.

Advanced rapid separation techniques have been developed utilizing monolithic column technology. A groundbreaking method employing a RP-18 end-capped column with 2 μm particle size achieves complete separation of theaflavin-3-gallate from related theaflavin monomers within 8 minutes, representing a three-fold improvement compared to conventional methods requiring 20-85 minutes [1]. This rapid protocol utilizes a linear gradient elution from 92% mobile phase A to 76% mobile phase A during the initial 3 minutes, followed by isocratic conditions at 92% mobile phase A until 8 minutes at an elution flow rate of 1.5 milliliters per minute.

Detection and Quantification Parameters

Ultraviolet-visible detection at 275-280 nanometers provides optimal sensitivity for theaflavin-3-gallate quantification, corresponding to the characteristic absorption maximum of the benzotropolone chromophore [3] [1]. Diode array detection enables spectral confirmation of peak identity through comparison with authentic reference standards.

The most rigorous analytical method demonstrates exceptional performance characteristics with limits of detection ranging from 0.1-0.3 milligrams per liter and limits of quantification between 0.4-1.1 milligrams per liter [1]. Recovery studies across three concentration levels yield satisfactory results ranging from 98.6-102.4%, with relative standard deviation values consistently below 3.268% [2].

Method Validation and Quality Control

Comprehensive method validation protocols have been established following international guidelines for analytical method validation [4]. Linearity studies demonstrate excellent correlation coefficients (R² = 0.9904-0.9966) across concentration ranges of 0.01-1.00 milligrams per milliliter [2]. Repeatability assessments yield relative standard deviation values between 1.034-4.008%, while precision studies demonstrate reproducibility with relative standard deviation values ranging from 1.882-4.835% [2].

Stability studies indicate that theaflavin-3-gallate maintains analytical integrity under controlled storage conditions, with stability relative standard deviation values between 0.349-3.994% [2]. Quality control protocols require the preparation of stabilizing solutions containing 0.5 grams per liter ascorbic acid and 0.5 grams per liter ethylenediaminetetraacetic acid to prevent oxidative degradation during analysis [5].

MethodColumnMobile PhaseDetection (nm)Analysis Time (min)LOD/LOQ (mg/L)Recovery (%)
Reversed-phase HPLCZorbax Eclipse Plus C185% ACN + 0.035% TFA / 50% ACN + 0.025% TFA27530Not reportedNot reported
Monolithic HPLCRP-18 end-capped (2 μm)Water / Acetonitrile gradient210, 28080.1-0.3 / 0.4-1.198.6-102.4
COSMOSIL methodCOSMOSIL 5C18-AR-IIUltrapure water / 50 mM H₃PO₄ / Acetonitrile28066Not reported90.1-107.3

Mass Spectrometric Fragmentation Patterns and Metabolite Identification

Mass spectrometry coupled with liquid chromatography provides unparalleled structural characterization capabilities for theaflavin-3-gallate identification and metabolite profiling [6] [7]. The complex polyphenolic structure generates characteristic fragmentation patterns that enable definitive identification and quantification in biological matrices.

Electrospray Ionization Mass Spectrometry

Electrospray ionization in negative ion mode represents the preferred ionization technique for theaflavin-3-gallate analysis, yielding the deprotonated molecular ion at m/z 715.6 corresponding to [M-H]⁻ [6]. High-resolution mass spectrometry confirms the molecular formula C₃₆H₂₈O₁₆ with exceptional mass accuracy, enabling confident identification in complex matrices.

Advanced liquid chromatography-tandem mass spectrometry protocols utilize heated electrospray ionization interfaces coupled with ion trap mass detectors for enhanced sensitivity [7]. A comprehensive analytical method employs a Gemini C18 column (50 mm × 2.0 mm, 3 μm) with gradient elution from 100% water with 0.1% formic acid to 70% acetonitrile with 0.1% formic acid over 48 minutes at a flow rate of 0.2 milliliters per minute.

Characteristic Fragmentation Pathways

The fragmentation behavior of theaflavin-3-gallate follows predictable patterns consistent with flavan-3-ol chemistry [6] [8]. Retro-Diels-Alder fragmentation of the heterocyclic ring system generates diagnostic fragment ions at m/z 125.02283, 137.02303, and 165.01845, providing structural confirmation of the flavan-3-ol backbone [6].

Collision-induced dissociation experiments reveal the most abundant fragment ion at m/z 349.07147 (C₂₀H₁₃O₆), corresponding to the combined loss of water and C₈H₆O₄ through retro-Diels-Alder cleavage from the parent ion [6]. Secondary fragmentation produces the ion at m/z 377.06494 (C₂₁H₁₃O₇), originating from the loss of water and C₇H₆O₃ through retro-Diels-Alder cleavage.

Metabolite Identification and Biotransformation Products

Mass spectrometric analysis has enabled the identification of novel theaflavin-3-gallate metabolites formed through microbial biotransformation [6]. A significant metabolite designated M04 exhibits a molecular ion at m/z 533 and demonstrates characteristic collision-induced dissociation fragments at m/z 515, 505, and 471, with MS³ fragments at m/z 471, 349, 305, 453, and 165 [6].

Gas chromatography-mass spectrometry analysis of trimethylsilyl derivatives provides complementary structural information [9]. Predicted fragmentation patterns for the fully derivatized compound (molecular formula C₃₆H₂₈O₁₆) at 70 electron volts ionization energy generate characteristic electron impact fragmentation suitable for structural confirmation [9].

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry

State-of-the-art analytical protocols employ ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry for comprehensive theaflavin-3-gallate profiling [10]. These methods achieve lower limits of quantification approaching 5 nanograms per milliliter, enabling detection in biological fluids and tissues following oral administration [10].

Quality control protocols require injection of reference standards containing 10 μmol/L epigallocatechin gallate every 12 samples to assess system stability and ensure analytical reliability [11]. Advanced data processing algorithms enable automated peak detection and spectral library matching for high-throughput analysis applications.

Ionization ModeMolecular Ion (m/z)Key Fragments (m/z)Fragmentation TypeApplications
ESI negative715.6 [M-H]⁻125.02, 137.02, 165.02Retro-Diels-AlderQuantitative analysis
EI positive (70 eV)716.1377TMS fragmentation patternElectron impactStructural confirmation
CID MS/MS533 (metabolite)515, 505, 471, 349Sequential fragmentationMetabolite identification

Chemometric Approaches for Quality Control in Natural Product Analysis

Chemometric methodologies have emerged as powerful tools for comprehensive quality assessment and authentication of theaflavin-3-gallate in natural product matrices [12] [13]. These multivariate statistical approaches enable simultaneous evaluation of multiple analytical parameters while accounting for natural variability inherent in botanical materials.

Principal Component Analysis for Quality Assessment

Principal Component Analysis serves as the foundation for exploratory data analysis in theaflavin-3-gallate quality control applications [12]. A systematic investigation of Ceylon black tea varieties (Dimbula, Nuwara Eliya, Uva, and Ruhuna) demonstrates the effectiveness of Principal Component Analysis in correlating theaflavin-3-gallate content with antioxidant capacity parameters including total phenolic content, total flavonoid content, 2,2-diphenyl-1-picrylhydrazyl, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays [12].

The chemometric workflow integrates optimized sample preparation protocols with liquid chromatography-triple quadrupole mass spectrometry analysis operated in selected ion monitoring mode [12]. This approach enables comprehensive detection of theaflavin-3-gallate derivatives without requiring authentic standards for every analyte, achieving putative identification at confidence level 3 through mass spectral similarity matching.

Partial Least Squares Regression Modeling

Partial Least Squares regression provides quantitative predictive models linking theaflavin-3-gallate content to tea quality attributes [14]. Advanced near-infrared spectroscopy coupled with Partial Least Squares regression enables rapid, non-destructive assessment of theaflavin content in black tea samples, although theaflavin-3,3'-digallate demonstrates weak correlations with taste quality parameters [14].

Multivariate calibration models demonstrate exceptional predictive performance when properly validated using independent test sets. Cross-validation protocols ensure model robustness and prevent overfitting, critical considerations for routine quality control applications in commercial settings.

Excitation-Emission Matrix Fluorescence Fingerprinting

Innovative chemometric approaches utilize excitation-emission matrix fluorescence spectroscopy for rapid authenticity identification of high-quality tea products [13]. This non-destructive technique generates characteristic fluorescence fingerprints that enable discrimination of premium tea grades containing elevated theaflavin-3-gallate concentrations.

The methodology employs multivariate pattern recognition algorithms to classify tea samples based on their intrinsic fluorescence properties. Statistical preprocessing including standard normal variate transformation and multiplicative scatter correction optimizes spectral data quality prior to chemometric modeling.

Box-Behnken Design for Process Optimization

Box-Behnken experimental design provides systematic optimization of biotransformation conditions for theaflavin-3-gallate synthesis [15]. A comprehensive study utilizing polyphenol oxidase-catalyzed synthesis identifies optimal conditions: epicatechin gallate to epigallocatechin ratio of 3:7, magnetic stirring speed of 200 revolutions per minute, reaction temperature of 37°C, and enzyme concentration of 20 milligrams per 100 milliliters [15].

Response surface methodology analysis reveals that substrate ratio and reaction temperature exert significant effects on theaflavin-3-gallate yield (p < 0.01) [15]. The optimized conditions achieve 18.1% yield, representing a substantial improvement over conventional synthesis approaches.

Quality Control Parameter Validation

Comprehensive quality control protocols require validation of multiple analytical parameters to ensure method reliability [12]. Pooled quality control samples prepared by combining equal portions of all tea extracts provide system suitability assessment throughout analytical runs [12]. These reference materials enable monitoring of instrumental drift and matrix effects that could compromise analytical accuracy.

Statistical process control charts monitor critical quality parameters including retention time reproducibility, peak area precision, and mass spectral fragmentation patterns. Control limits established at ±3 standard deviations ensure detection of analytical anomalies requiring corrective action.

Advanced chemometric approaches integrate multiple analytical techniques including liquid chromatography-mass spectrometry, ultraviolet-visible spectroscopy, and antioxidant capacity assays to provide comprehensive quality profiles [12]. This holistic approach enables correlation of theaflavin-3-gallate content with bioactivity parameters, supporting evidence-based quality assessment for natural product applications.

Chemometric TechniqueApplicationKey ParametersPerformance Metrics
Principal Component AnalysisQuality control of tea extractsDPPH, ABTS, TPC, TFC assaysAntioxidant capacity correlation
Partial Least Squares RegressionQuantitative predictionSpectroscopic dataWeak correlation with taste quality
Excitation-Emission MatrixAuthenticity identificationFluorescence fingerprintingRapid discrimination capability
Box-Behnken DesignProcess optimizationECG/EGC ratio, temperature, stirring18.1% yield optimization
Response Surface MethodologyParameter optimizationMultiple factor interactionsEnhanced extraction efficiency

XLogP3

3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

716.13773480 g/mol

Monoisotopic Mass

716.13773480 g/mol

Heavy Atom Count

52

Dates

Last modified: 04-14-2024

Explore Compound Types